
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one is an organic compound with a pyridine ring substituted with an aminoethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-acetylpyridine with ethylamine under acidic conditions, followed by reduction of the resulting imine to yield the desired product. Another method involves the use of transaminase enzymes to catalyze the conversion of 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and engineered transaminase polypeptides, which offer high enantiomeric excess and conversion rates . These methods are advantageous due to their efficiency and selectivity.
化学反应分析
Types of Reactions
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include imines, oximes, secondary amines, and various substituted pyridine derivatives .
科学研究应用
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain transaminases, leading to altered amino acid metabolism .
相似化合物的比较
Similar Compounds
2-Aminothiazoles: These compounds share similar pharmacological properties and are used in medicinal chemistry.
Uniqueness
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications set it apart from other similar compounds .
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
3-(1-aminoethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-10(2)8(7)11/h3-6H,9H2,1-2H3 |
InChI 键 |
WQJJJBYUBMKGNC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CN(C1=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)
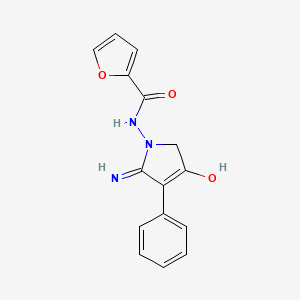

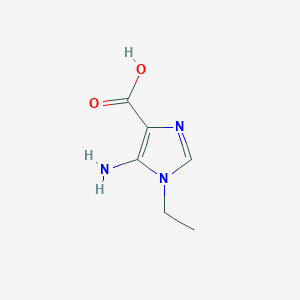
![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
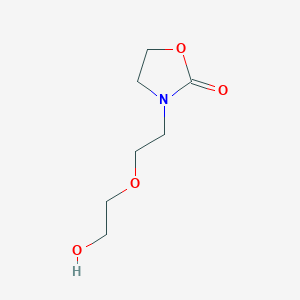
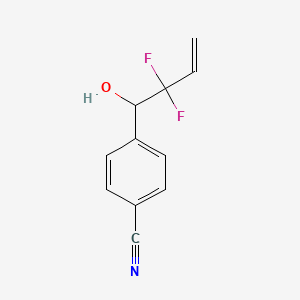
![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)
![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)

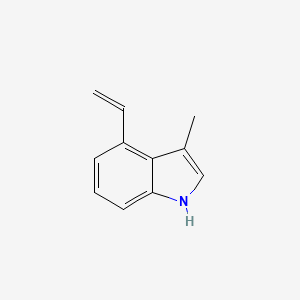
![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)

